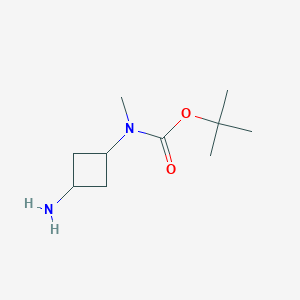

tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNOXYPUAHSJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701138704, DTXSID101142511, DTXSID201151543 | |

| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392803-87-0, 1392803-14-3, 1392803-27-8 | |

| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

An In-Depth Technical Guide to the Synthesis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

Executive Summary

This compound is a valuable bifunctional building block in modern medicinal chemistry. Its conformationally rigid cyclobutane scaffold and orthogonally protected diamine functionalities make it an ideal synthon for introducing constrained structural motifs into drug candidates, often leading to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of a robust and logical synthetic route to this compound, designed for researchers and drug development professionals. The strategy hinges on a two-part approach: first, the synthesis of a key intermediate, tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate, followed by a diastereoselective reductive amination to install the primary amino group. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind critical experimental choices, grounded in authoritative chemical literature.

Introduction: The Strategic Value of Constrained Diamines

In drug discovery, the use of small, rigid ring systems like cyclobutane is a proven strategy for exploring and optimizing a molecule's interaction with its biological target.[1] Constraining the conformation of a molecule can lock it into a bioactive shape, reducing the entropic penalty upon binding and potentially increasing affinity. Furthermore, the 1,3-disubstituted pattern on the cyclobutane ring offers precise spatial positioning of functional groups.

This compound exemplifies this principle. It provides a scaffold where two nitrogen atoms are held in a defined spatial relationship. The N-methyl-N-Boc (tert-butyloxycarbonyl) group is a stable, protected secondary amine, while the primary amine serves as a versatile handle for further chemical elaboration. The differential protection scheme—a Boc group on one amine and a free primary amine on the other—is crucial, allowing for selective, stepwise functionalization in complex synthetic sequences.

This guide outlines a practical synthesis starting from the commercially available precursor, 3-(Boc-amino)cyclobutanone, and proceeding through N-methylation and subsequent reductive amination.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to the target molecule involves disconnecting the primary amine, a transformation readily achieved via reductive amination. This identifies a key ketone intermediate as the immediate precursor.

Caption: Retrosynthetic pathway for the target compound.

The chosen forward-synthetic strategy is therefore:

-

Synthesis of the Key Ketone Intermediate: Preparation of tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate. While multiple routes to this intermediate are conceivable, a practical approach involves the N-methylation of a suitable precursor followed by Boc protection. For the purpose of this guide, we will start from the readily available 3-(Boc-amino)cyclobutanone. A deprotection-methylation-reprotection sequence is a reliable, albeit multi-step, method.

-

Reductive Amination: Conversion of the ketone intermediate to the final product by introducing the primary amine group using an ammonia source and a selective reducing agent.

Synthesis of Key Intermediate: tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate

The synthesis of this key intermediate is achieved through a two-step sequence starting from 3-(Boc-amino)cyclobutanone.

Step 1: N-Methylation of 3-(Boc-amino)cyclobutanone

Direct methylation of the carbamate nitrogen is challenging. A more robust method involves the methylation of the corresponding amine after deprotection, or more directly, using a strong base to deprotonate the carbamate followed by methylation. A common and effective method involves using a strong base like sodium hydride (NaH) to generate the carbamate anion, which is then alkylated with an electrophile like methyl iodide.

Reaction Scheme: (3-(Boc-amino)cyclobutanone) + NaH → Sodium salt → + CH₃I → tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate

Detailed Experimental Protocol: N-Methylation

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 3-(Boc-amino)cyclobutanone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Anion Formation: Allow the mixture to stir at 0 °C for 1 hour. Hydrogen gas evolution should be observed.

-

Alkylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise, again keeping the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate.

Causality and Experimental Choices:

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the N-H of the carbamate without competing in the subsequent alkylation.[2]

-

Solvent: Anhydrous THF is used as it is an aprotic solvent that readily dissolves the reactants and is stable to the strong base.

-

Temperature Control: The reaction is performed at low temperatures to control the exothermic deprotonation and prevent potential side reactions.

-

Electrophile: Methyl iodide is a highly reactive and effective methylating agent.

Synthesis of this compound via Reductive Amination

This pivotal step introduces the second nitrogen functionality onto the cyclobutane ring. Reductive amination is a highly efficient method that proceeds by the in-situ formation of an imine from the ketone and an amine source, followed by its immediate reduction.[3]

Mechanistic Principles

The reaction between the ketone and an ammonia source (like ammonium acetate) establishes an equilibrium with the corresponding imine intermediate. A hydride-based reducing agent, chosen for its selectivity, then reduces the C=N double bond to form the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild, tolerant of slightly acidic conditions that favor imine formation, and is less reactive towards the starting ketone compared to the imine intermediate.[3][4]

Detailed Experimental Protocol: Reductive Amination

-

Setup: To a round-bottom flask, add tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate (1.0 equivalent), ammonium acetate (NH₄OAc, 10 equivalents), and methanol (MeOH).

-

Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 20-30 minutes, ensuring the internal temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting ketone.

-

Quenching: Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture three times with dichloromethane (DCM).

-

Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting product is a mixture of cis and trans diastereomers. These can be separated by silica gel column chromatography or, in some cases, by crystallization to afford the pure isomers of this compound.

Causality and Experimental Choices:

-

Amine Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.[5]

-

Reducing Agent: NaBH(OAc)₃ is preferred over reagents like NaBH₄ because it is more selective for imines over ketones and is effective under the reaction conditions.[3]

-

Solvent: Methanol is a suitable protic solvent that facilitates both imine formation and the reduction step.

-

Diastereoselectivity: The hydride attack on the imine intermediate can occur from either face of the cyclobutane ring, leading to both cis and trans products. The ratio can be influenced by steric factors, but a mixture is typically expected.

Data Summary and Workflow Visualization

Table 1: Summary of Reagents and Typical Yields

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 3-(Boc-amino)cyclobutanone | NaH, CH₃I, THF | tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate | 65-75% |

| 2 | tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate | NH₄OAc, NaBH(OAc)₃, MeOH | This compound | 70-85% (combined diastereomers) |

Overall Synthetic Workflow

Caption: The two-step synthetic workflow.

Conclusion

The presented herein is a logical and efficient route that utilizes well-established and reliable chemical transformations. By employing a robust N-methylation followed by a selective reductive amination, this valuable building block can be prepared in good overall yield. The resulting diastereomeric mixture can be separated to provide access to stereochemically pure compounds, enabling their incorporation into sophisticated molecular architectures for drug discovery and development. This guide provides the necessary technical detail and scientific rationale to empower researchers to successfully synthesize this important compound.

References

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

-

Galavskyy, S., Chernykh, A., Makhankova, V., & Druzhenko, T. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society. Available at: [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

-

ResearchGate. (n.d.). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Available at: [Link]

-

Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. SYNTHESIS. Available at: [Link]

-

ResearchGate. (n.d.). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Request PDF. Available at: [Link]

-

PubChem. (n.d.). tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]

-

Wilhelmsen, C. A. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Digital Commons @ University of South Florida. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted 2‐Amino‐cyclobutanones. Request PDF. Available at: [Link]

-

National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]

-

Journal of Organic Chemistry. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available at: [Link]

-

Organic Syntheses. (n.d.). Cyclobutanone. Organic Syntheses Procedure. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Amerigo Scientific. (n.d.). 3-(Boc-amino)cyclobutanone (95%). Available at: [Link]

-

PubMed. (2024). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Available at: [Link]

- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

Sources

- 1. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines | Poster Board #3423 - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its intended target.[1][2][3][4] This guide provides a comprehensive technical overview of the key physicochemical properties of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, a versatile building block in medicinal chemistry.

For researchers, scientists, and drug development professionals, this document serves as a practical reference, offering not only available data but also detailing the experimental and computational methodologies necessary for a complete physicochemical profile. The strategic application of this knowledge can significantly de-risk drug development programs by enabling the early identification and mitigation of potential liabilities, ultimately streamlining the path to clinical candidacy.[1][5]

Molecular Structure and Identity

A foundational understanding of a molecule begins with its structure and fundamental identifiers.

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₂₀N₂O₂

-

CAS Number: 1392803-14-3 (for the trans-isomer)[6]

-

Canonical SMILES: CN(C1CC(C1)N)C(=O)OC(C)(C)C

The structure reveals a carbamate-protected amino group on a cyclobutyl ring, with an additional methyl group on the carbamate nitrogen and a primary amine on the cyclobutane. This combination of features suggests a molecule with both lipophilic (tert-butyl group) and hydrophilic (primary amine) characteristics, which will be further elucidated in the following sections.

Core Physicochemical Properties: A Tabulated Summary

Quantitative data provides a clear and concise snapshot of a molecule's behavior. The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to distinguish between experimentally determined values and those derived from computational models.

| Property | Value | Source/Method | Significance in Drug Discovery |

| Molecular Weight | 200.28 g/mol | Computed[6] | Influences diffusion, bioavailability, and adherence to "Rule of Five" guidelines.[3] |

| Melting Point | Data not available | Experimental (DSC) | Indicator of purity, lattice energy, and can influence dissolution rate. |

| Boiling Point | Data not available | Experimental | Relevant for purification (distillation) and assessing volatility. |

| Calculated logP (XLogP3) | 0.8 | Computed (PubChem)[7] | Predicts lipophilicity, impacting membrane permeability, solubility, and metabolism.[2][5] |

| Topological Polar Surface Area (TPSA) | 64.4 Ų | Computed (PubChem)[7] | Predicts membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Computed (PubChem)[7] | Influences solubility in polar solvents and interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Computed (PubChem)[7] | Affects solubility and target binding. |

| pKa | Data not available | Experimental (Potentiometric Titration) or Computational | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| Aqueous Solubility | Data not available | Experimental (Shake-flask, Nephelometry) or Computational | Critical for absorption and formulation development.[4][5] |

Experimental Protocols for Physicochemical Characterization

To supplement the computational data, a robust experimental characterization is essential. The following section details the standard methodologies for determining the key physicochemical properties of novel chemical entities like this compound.

Workflow for Comprehensive Physicochemical Profiling

Caption: A streamlined workflow for the experimental physicochemical characterization of a new chemical entity.

Determination of Purity and Identity: HPLC and NMR

Prior to any physicochemical measurement, the purity and structural integrity of the compound must be rigorously established.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying impurities.[8]

-

Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA).

-

Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

-

Rationale: The reverse-phase column separates compounds based on their hydrophobicity. The gradient elution ensures that both polar and non-polar impurities can be resolved and detected.

-

-

Quantitative Nuclear Magnetic Resonance (qNMR): An absolute method for determining purity without the need for a specific reference standard of the analyte.[8]

-

Instrumentation: NMR spectrometer (≥400 MHz).

-

Procedure: A known mass of the sample is dissolved in a deuterated solvent along with a known mass of an internal standard of high purity. The purity of the sample is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.

-

Rationale: qNMR provides a direct measure of the molar quantity of the analyte, making it a primary method for purity assessment.

-

Melting Point: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

-

Procedure: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature at the peak of the endothermic event corresponds to the melting point.

-

Rationale: A sharp melting point peak is indicative of a highly pure crystalline solid. Broad peaks may suggest the presence of impurities or an amorphous state.

Aqueous Solubility: Kinetic and Thermodynamic Methods

-

Kinetic Solubility (High-Throughput): Often determined by nephelometry, which measures the turbidity of a solution as the compound precipitates from a DMSO stock solution added to an aqueous buffer. This provides a rapid assessment for early-stage discovery.

-

Thermodynamic Solubility (Shake-Flask Method): Considered the "gold standard" for solubility determination.

-

Procedure: An excess of the solid compound is added to a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.

-

Rationale: This method measures the true equilibrium solubility, which is crucial for predicting oral absorption and for formulation development.

-

Ionization Constant (pKa): Potentiometric Titration

-

Principle: The pKa is the pH at which a molecule is 50% ionized. For a basic compound like this compound, this would involve titration with a strong acid.

-

Procedure: A solution of the compound at a known concentration is titrated with a standardized solution of hydrochloric acid. The pH of the solution is monitored throughout the titration. The pKa can be determined from the inflection point of the resulting titration curve.

-

Rationale: The pKa is critical for understanding a drug's behavior in different pH environments of the body, such as the stomach and intestines. It directly influences solubility and membrane permeability.

Lipophilicity: logP and logD

-

logP (Partition Coefficient): Measures the distribution of a neutral compound between an immiscible organic solvent (typically n-octanol) and water.

-

logD (Distribution Coefficient): Measures the distribution of a compound (both neutral and ionized forms) between an organic solvent and an aqueous buffer at a specific pH. For ionizable compounds, logD is more physiologically relevant.

-

Shake-Flask Method:

-

Procedure: A known amount of the compound is dissolved in one of the phases (e.g., n-octanol). The other phase (aqueous buffer, pH 7.4 for logD) is added, and the mixture is shaken vigorously to allow for partitioning. After separation of the two phases, the concentration of the compound in each phase is measured. The logD is the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

Rationale: logP and logD are key indicators of a drug's ability to cross biological membranes. Excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.[5]

-

Structure-Property Relationships and Their Implications

The interplay between the structural features of this compound and its physicochemical properties is a critical consideration for its application in drug design.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. tert-Butyl N-(trans-3-aMinocyclobutyl)-N-MethylcarbaMate | 1392803-14-3 [chemicalbook.com]

- 7. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate: A Key Building Block for Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate, a critical building block for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights and methodologies.

Core Chemical Identifiers and Properties

tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate is a bifunctional molecule featuring a cyclobutane scaffold, a structural motif of increasing interest in medicinal chemistry due to its ability to impart desirable pharmacokinetic properties. The presence of a Boc-protected secondary amine and a free primary amine allows for selective and sequential chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures.

| Identifier | Value | Source |

| CAS Number | 1392803-14-3 | [1], [2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| IUPAC Name | tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate | N/A |

| Canonical SMILES | CN(C(=O)OC(C)(C)C)C1CC(C1)N | [2] |

| InChI Key | N/A | N/A |

Physical Properties: While detailed experimental data for this specific compound is not extensively published, related analogs suggest it is likely a solid at room temperature. Further characterization is required to definitively establish properties such as melting point and boiling point.

Strategic Synthesis and Mechanistic Insights

The synthesis of carbamates, particularly those with protecting groups like the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis. The general strategy for synthesizing molecules like tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate involves the selective protection of a diamine precursor.

A plausible synthetic route, based on established chemical principles for analogous compounds, is outlined below. This multi-step process highlights the importance of controlling reactivity to achieve the desired product.

Diagram: Synthetic workflow for tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of tert-butyl (trans-3-aminocyclobutyl)carbamate

-

To a solution of trans-1,3-diaminocyclobutane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) dropwise.

-

A mild base, such as triethylamine (Et₃N, 1.1 eq), is added to scavenge the acid byproduct.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the mono-Boc protected diamine.

Step 2: Synthesis of tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate

-

The product from Step 1 (1.0 eq) is dissolved in an aprotic solvent like tetrahydrofuran (THF).

-

A strong base, such as sodium hydride (NaH, 1.1 eq), is added portion-wise at 0 °C to deprotonate the carbamate nitrogen.

-

A methylating agent, for instance, methyl iodide (CH₃I, 1.1 eq), is then added, and the reaction is allowed to warm to room temperature.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate make it a valuable building block in the synthesis of novel therapeutic agents. The cyclobutane ring can serve as a rigid scaffold to orient functional groups in three-dimensional space, which is crucial for optimizing interactions with biological targets.

The primary amine provides a reactive handle for introducing the molecule into larger structures through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. The Boc-protected secondary amine can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized. This differential reactivity is highly advantageous in multi-step syntheses of complex drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).

-

Eye Damage: Causes serious eye damage (H318).

-

Respiratory Irritation: May cause respiratory irritation (H335).

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate is a strategically important building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature, coupled with the rigid cyclobutane core, offers medicinal chemists a versatile tool for creating novel compounds with potentially improved pharmacological profiles. The synthetic routes, while requiring careful control of reactivity, are based on well-established chemical transformations. Adherence to proper safety protocols is essential for its handling and use in a research setting.

References

Sources

- 1. tert-Butyl N-(trans-3-aMinocyclobutyl)-N-MethylcarbaMate | 1392803-14-3 [chemicalbook.com]

- 2. 1392803-14-3 | trans-tert-Butyl-3-aminocyclobutyl(methyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

This guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, a key building block in medicinal chemistry and drug development. While experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a robust predictive characterization. This serves as a valuable resource for researchers in confirming the synthesis and purity of this molecule.

Molecular Structure and Key Features

This compound possesses a distinct set of functional groups that give rise to a predictable spectroscopic fingerprint. The molecule incorporates a tert-butoxycarbonyl (Boc) protecting group, an N-methyl group, and a cyclobutane ring bearing a primary amine. The stereochemistry of the substituents on the cyclobutane ring (cis or trans) will significantly influence the NMR spectra. This guide will consider the general features applicable to both isomers, with specific notes on how stereochemistry may cause variations.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the N-methyl group, and the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutyl protons will be particularly informative regarding the substitution pattern and stereochemistry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.45 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet. |

| ~2.70 | Singlet | 3H | -N-CH ₃ | The N-methyl protons are a singlet due to the absence of adjacent protons and are deshielded by the nitrogen atom. |

| ~1.5-2.5 | Multiplets | 4H | Cyclobutyl -CH ₂- | The methylene protons of the cyclobutane ring will appear as complex multiplets due to geminal and vicinal coupling. |

| ~3.0-3.5 | Multiplet | 1H | Cyclobutyl -CH -NH₂ | The proton on the carbon bearing the amino group will be deshielded by the nitrogen. |

| ~3.8-4.2 | Multiplet | 1H | Cyclobutyl -CH -N(Boc) | The proton on the carbon attached to the Boc-protected nitrogen will be significantly deshielded. |

| Broad Singlet | 2H | -NH ₂ | The chemical shift of the primary amine protons is variable and depends on concentration and solvent. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28.5 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~30-35 | Cyclobutyl -C H₂- | The methylene carbons of the cyclobutane ring. |

| ~35-40 | -N-C H₃ | The N-methyl carbon. |

| ~45-50 | Cyclobutyl -C H-NH₂ | The carbon atom bonded to the primary amine. |

| ~50-55 | Cyclobutyl -C H-N(Boc) | The carbon atom bonded to the Boc-protected nitrogen. |

| ~79.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~155.0 | -N-C =O | The carbonyl carbon of the carbamate group. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3400 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 2850-3000 | Medium-Strong | C-H Stretch | Aliphatic (tert-butyl, cyclobutyl, N-methyl) |

| ~1690 | Strong | C=O Stretch | Carbamate (-O-C=O) |

| 1500-1540 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1365 & 1390 | Medium | C-H Bend | tert-butyl group |

| 1160-1250 | Strong | C-N Stretch | Carbamate and Amine |

The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the carbamate carbonyl group. The N-H stretching of the primary amine will appear as a broad signal in the 3300-3400 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₀H₂₀N₂O₂.

-

Molecular Weight: 200.28 g/mol

-

Exact Mass: 200.1525 g/mol

In an electrospray ionization (ESI) mass spectrum, the protonated molecular ion [M+H]⁺ is expected at m/z 201.16.

Predicted Fragmentation Pattern

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

The most prominent fragmentation pathways involve the loss of the stable isobutylene molecule (56 Da) from the tert-butyl group or the entire Boc group (101 Da).

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for LC-MS (ESI) data acquisition.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. By comparing experimentally acquired data with the predictive analysis presented in this guide, researchers can confidently verify the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development efforts.

References

Solubility Profile of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate: A Methodological Approach to Empirical Determination

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for determining the solubility of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, a key building block in contemporary drug discovery. While specific solubility data for this compound is not extensively published, this document outlines a robust, first-principles approach for researchers to empirically establish its solubility profile in a range of common organic solvents. We will detail the theoretical underpinnings of solubility, present a validated, step-by-step experimental protocol for equilibrium solubility determination using High-Performance Liquid Chromatography (HPLC), and discuss the critical factors influencing solvent selection in the context of drug development. The methodologies described herein are designed to provide a self-validating system for generating reliable and reproducible data essential for process chemistry, formulation development, and preclinical studies.

Introduction: The Strategic Importance of Solubility Data

This compound is a bifunctional molecule featuring a reactive secondary amine shielded by a thermally and chemically labile tert-butoxycarbonyl (Boc) protecting group. This structural motif makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly impacts the entire drug development lifecycle. From reaction kinetics in process chemistry to bioavailability in preclinical studies, a thorough understanding of a compound's solubility is indispensable. Poor solubility can lead to significant challenges, including:

-

Inefficient Reactions: Limiting reactant concentration and slowing reaction rates.

-

Difficult Purifications: Complicating crystallization and chromatographic separations.

-

Poor Bioavailability: Hindering absorption and limiting therapeutic efficacy.

-

Formulation Hurdles: Creating obstacles for developing stable and effective dosage forms.

This guide provides the necessary protocols and theoretical background for researchers to confidently establish the solubility profile of this specific carbamate, enabling informed decision-making in their development pipeline.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This adage is scientifically grounded in the nature of intermolecular forces. A solute will most readily dissolve in a solvent with a similar polarity. We can qualitatively predict the solubility of this compound by analyzing its structure.

-

Molecular Structure:

-

Polar Groups: The carbamate and secondary amine functionalities can act as hydrogen bond acceptors and donors, contributing to polarity.

-

Nonpolar Groups: The tert-butyl and cyclobutyl groups are aliphatic and nonpolar, contributing to lipophilicity.

-

This duality suggests that the compound will exhibit moderate solubility in a range of solvents, but is unlikely to be freely soluble in highly polar (e.g., water) or entirely nonpolar (e.g., hexanes) solvents without co-solvents. A solvent's properties, such as its dielectric constant and hydrogen bonding capacity, are key predictors of its interaction with the solute.

For a more quantitative prediction, computational models such as the Hansen Solubility Parameters (HSP) can be employed. HSP dissects a solvent's properties into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solute is most likely to dissolve in a solvent whose HSP values are similar to its own. While beyond the scope of this guide to calculate, this approach is a powerful tool in modern formulation science.

Experimental Workflow: Equilibrium Solubility Determination

The most reliable method for determining solubility is through empirical testing. The equilibrium shake-flask method is the gold-standard for its accuracy and reproducibility. The workflow involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Below is a diagram illustrating the experimental logic for this process.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

This protocol provides a step-by-step method for determining the solubility of this compound in various organic solvents.

Materials:

-

This compound (≥98% purity)

-

Analytical-grade organic solvents (e.g., Dichloromethane, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, Ethyl Acetate)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.01 mg)

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated HPLC system with a UV detector and a suitable C18 column

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Vials: Add an excess amount of the compound (e.g., 10-20 mg) to each 2 mL vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A 24-hour period is typically adequate, but 48 hours is recommended to ensure complete equilibration.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully draw the supernatant into a syringe and attach a 0.22 µm syringe filter. Filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Dilution: Based on an estimated solubility, perform an accurate dilution of the sample with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis:

-

Method: Develop a suitable reversed-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using water and acetonitrile (both with 0.1% formic acid or TFA).

-

Detection: Set the UV detector to a wavelength where the compound has maximum absorbance (λmax), which should be determined beforehand via a UV scan.

-

Calibration: Prepare a series of standard solutions of the compound at known concentrations (e.g., from 1 µg/mL to 200 µg/mL). Inject these standards to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.

-

-

Quantification: Inject the filtered and diluted samples onto the HPLC system. Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculation: Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Anticipated Solubility Profile & Data Presentation

While specific data is pending empirical determination, we can hypothesize a qualitative solubility profile based on the structural analysis performed earlier. This data should be meticulously recorded in a structured table for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility Category | Experimentally Determined Solubility (mg/mL) |

| Chlorinated | Dichloromethane (DCM) | 9.1 | Very Soluble | Data to be filled |

| Alcohols | Methanol (MeOH) | 32.7 | Freely Soluble | Data to be filled |

| Ethanol (EtOH) | 24.5 | Freely Soluble | Data to be filled | |

| Isopropanol (IPA) | 19.9 | Soluble | Data to be filled | |

| Ketones | Acetone | 20.7 | Freely Soluble | Data to be filled |

| Nitriles | Acetonitrile (ACN) | 37.5 | Soluble | Data to be filled |

| Ethers | Tetrahydrofuran (THF) | 7.6 | Soluble | Data to be filled |

| Esters | Ethyl Acetate | 6.0 | Sparingly Soluble | Data to be filled |

| Aromatics | Toluene | 2.4 | Sparingly Soluble | Data to be filled |

| Alkanes | n-Hexane | 1.9 | Insoluble | Data to be filled |

Note: Solubility categories are based on USP definitions (e.g., Very Soluble: <1 mL solvent per g solute; Freely Soluble: 1-10 mL/g; Soluble: 10-30 mL/g; Sparingly Soluble: 30-100 mL/g; Insoluble: >10,000 mL/g).

Conclusion and Best Practices

The determination of the solubility of this compound is a foundational step for its effective use in drug development. The shake-flask method coupled with HPLC quantification represents a robust and reliable approach for generating the high-quality data required for regulatory submissions and internal decision-making.

Key Recommendations for Researchers:

-

Purity is Paramount: Always use a well-characterized compound of the highest possible purity to avoid erroneous results.

-

Ensure Equilibrium: Do not shortcut the incubation time. Verify that equilibrium has been reached by testing at multiple time points (e.g., 24, 48, and 72 hours).

-

Control Temperature: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment.

-

Validate Analytical Methods: The HPLC method must be validated for linearity, accuracy, and precision to ensure trustworthy data.

-

Safety First: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Consult the Safety Data Sheet (SDS) for each solvent before use.

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately map the solubility profile of this critical building block, paving the way for successful and efficient drug development campaigns.

References

-

Title: General Principles of Solubility Source: IUPAC Gold Book URL: [Link]

-

Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility URL: [Link]

literature review on the use of cyclobutanes in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been heavily influenced by the use of flat, aromatic rings. While undeniably successful, this "flatland" approach often comes with inherent liabilities, including metabolic instability and off-target effects. The strategic incorporation of three-dimensional (3D) saturated scaffolds has emerged as a powerful strategy to overcome these challenges. Among these, the seemingly simple cyclobutane ring has risen to prominence, offering a unique combination of conformational rigidity and synthetic accessibility that can significantly enhance the developability of drug candidates. This guide will explore the multifaceted role of cyclobutanes in modern drug discovery, from their fundamental properties to their application in approved therapeutics.

The Unique Physicochemical Landscape of the Cyclobutane Moiety

The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic properties, which differ significantly from both their acyclic counterparts and other cycloalkanes.

1.1. Conformational Restraint: The "Puckered" Advantage

Unlike the planar cyclopropane or the flexible cyclohexane, cyclobutane exists in a dynamic equilibrium between two puckered or "butterfly" conformations.[1][2] This puckering alleviates torsional strain, and the energy barrier for ring inversion is relatively low.[1] This inherent conformational preference can be exploited by medicinal chemists to lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target.[3] The defined spatial arrangement of substituents on a cyclobutane ring allows for precise vectoring of pharmacophoric elements into a protein's binding pocket.[4]

1.2. A Bioisostere with a Twist

The cyclobutane ring has proven to be a versatile bioisosteric replacement for several common functional groups in drug candidates, offering improvements in physicochemical properties without compromising biological activity.

-

Alkene and Alkyne Isostere: By replacing a double or triple bond with a cyclobutane ring, chemists can prevent cis/trans isomerization, thereby improving the stability and pharmacokinetic profile of a compound.[5][6]

-

Aryl Ring Bioisostere: Perhaps one of the most impactful applications of cyclobutanes is as a saturated, 3D substitute for planar aromatic rings.[7] This substitution increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[7] Replacing an electron-rich aromatic system with a cyclobutane can also mitigate issues with oxidative metabolism.[7]

-

gem-Dimethyl Group Replacement: The 1,1-disubstituted cyclobutane can mimic the steric bulk of a gem-dimethyl group while introducing a greater degree of rigidity.[3]

Strategic Incorporation of Cyclobutanes: A Medicinal Chemistry Perspective

The decision to incorporate a cyclobutane ring into a drug candidate is driven by the desire to address specific challenges in the drug discovery pipeline. The following table summarizes key applications and their impact on drug-like properties.

| Application | Rationale | Impact on Drug Properties |

| Conformational Restriction | Pre-organizing the ligand for optimal binding to the target protein. | Increased potency, improved selectivity. |

| Metabolic Stability | Blocking sites of metabolism, particularly oxidative metabolism of aromatic rings. | Increased half-life, reduced potential for reactive metabolite formation. |

| Improving Solubility | Increasing the Fsp³ character and disrupting planarity can lead to better solubility. | Enhanced bioavailability. |

| Directing Pharmacophores | The rigid scaffold allows for precise positioning of key interacting groups. | Optimized target engagement. |

| Filling Hydrophobic Pockets | The lipophilic nature of the cyclobutane ring can effectively occupy hydrophobic pockets in a protein. | Increased binding affinity. |

Navigating the Synthetic Landscape: Accessing Cyclobutane Scaffolds

Historically, the perceived difficulty in synthesizing substituted cyclobutanes has limited their use. However, recent advances in synthetic methodology have made these valuable building blocks more accessible.

3.1. The Power of [2+2] Cycloaddition

The [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis, allowing for the direct formation of the four-membered ring from two alkene components.[8][9] Photochemical [2+2] cycloadditions are particularly common.[8]

Experimental Protocol: A Generic Photochemical [2+2] Cycloaddition

-

Reactant Preparation: Dissolve the alkene substrate (1.0 eq) and the cycloaddition partner (1.0-2.0 eq) in a suitable solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel. The concentration should be optimized to favor intramolecular cycloaddition if desired, or intermolecular cycloaddition at higher concentrations.

-

Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically >300 nm to avoid decomposition). The reaction temperature should be controlled, often by using a cooling bath.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Causality Behind Experimental Choices:

-

Quartz Vessel: Quartz is transparent to UV light, unlike Pyrex glass which absorbs at lower UV wavelengths.

-

Degassing: Oxygen can act as a triplet quencher, inhibiting the desired photochemical reaction.

-

Solvent Choice: The solvent should not absorb significantly at the irradiation wavelength and should be inert to the reaction conditions. Acetone can sometimes act as a photosensitizer.

3.2. Other Synthetic Strategies

Beyond [2+2] cycloadditions, other methods such as intramolecular ring closure, ring contraction, and ring expansion are also employed to construct cyclobutane-containing molecules.[10] The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry of the final product.

Cyclobutanes in Action: A Showcase of Approved Drugs

The successful application of cyclobutane rings in drug discovery is best illustrated by the number of approved drugs that incorporate this moiety.

| Drug | Therapeutic Area | Role of the Cyclobutane Ring |

| Carboplatin [4][6] | Oncology | The cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with its predecessor, cisplatin. |

| Boceprevir | Antiviral (Hepatitis C) | The cyclobutylmethyl group occupies a hydrophobic pocket of the NS3/4A protease. |

| Apalutamide | Oncology (Prostate Cancer) | The cyclobutane ring contributes to the overall 3D shape and metabolic stability of the molecule. |

| Ivosidenib | Oncology (Leukemia) | Contains a difluorocyclobutylamine substituent. |

| Lobucavir | Antiviral | The conformationally rigid cyclobutane ring replaces the flexible tetrahydrofuran of natural nucleosides. |

Visualizing the Concepts: Workflows and Pathways

Diagram 1: The Role of Cyclobutane as an Aryl Bioisostere

Caption: Bioisosteric replacement of an aromatic ring with a cyclobutane.

Diagram 2: General Workflow for Evaluating Cyclobutane Analogues

Caption: Workflow for the evaluation of cyclobutane-containing drug candidates.

Future Perspectives: The Expanding Universe of Small Rings

The success of the cyclobutane ring has paved the way for the exploration of other small, strained ring systems in drug discovery.[3] The continued development of novel synthetic methodologies will undoubtedly lead to a greater diversity of accessible cyclobutane building blocks, further empowering medicinal chemists to fine-tune the properties of the next generation of therapeutics. As we move away from the flatlands of traditional drug design, the cyclobutane ring stands out as a beacon of three-dimensionality, offering a robust and validated strategy to create safer and more effective medicines.

References

-

Willems, D., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 125-153. [Link]

-

Ortega, N., & de la Pradilla, R. F. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 16(12), 1446-1463. [Link]

-

Li, J., Gao, K., Bian, M., & Ding, H. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 125-153. [Link]

-

Willems, D., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Willems, D., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

-

Willems, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Scott, J. S., & Williams, G. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 27-41. [Link]

-

Ortega, N., & de la Pradilla, R. F. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. [Link]

-

ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]

-

Gao, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 26(2), 738-745. [Link]

-

Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(41), e202200837. [Link]

-

Ardá, A., et al. (2018). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 83(15), 8047-8057. [Link]

-

ResearchGate. (2025). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. [Link]

-

Slideshare. (n.d.). Conformational analysis. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

ResearchGate. (2022). FDA‐approved drugs developed by FBDD (as of January 2022). [Link]

Sources

- 1. Conformational analysis | PDF [slideshare.net]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]

The Stability of Boc-Protected Aminocyclobutanes: An In-depth Technical Guide

Introduction: The Cyclobutane Motif and the Indispensable Boc Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is relentless. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable scaffold in drug design. Its rigid, puckered conformation allows for precise spatial orientation of substituents, offering a means to explore chemical space beyond the flatlands of aromatic rings.[1] Aminocyclobutanes, in particular, are increasingly incorporated into bioactive molecules to modulate potency, selectivity, and pharmacokinetic profiles.

The synthesis of these complex molecules necessitates a robust and predictable protecting group strategy. The tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[2] Its widespread adoption is a testament to its well-defined stability profile: it is remarkably stable under a wide range of basic, nucleophilic, and reductive conditions, yet can be cleanly and efficiently removed under acidic conditions.[3][4] This orthogonality is the cornerstone of its utility, enabling chemists to perform a variety of transformations on other parts of a molecule without disturbing the protected amine.[1][5]

This technical guide provides a comprehensive analysis of the stability of Boc-protected aminocyclobutanes under a variety of chemical conditions. We will delve into the causality behind its stability and lability, provide field-proven insights for researchers, and offer detailed protocols for the evaluation of this crucial protecting group in the context of the unique cyclobutane scaffold.

Core Principles of Boc Group Stability and Lability

The chemical behavior of a Boc-protected amine is dictated by the electronic and steric properties of the carbamate functionality. The lone pair of the nitrogen atom is delocalized into the carbonyl group, reducing its nucleophilicity and basicity. This resonance stabilization contributes to the group's overall stability.

The key to the Boc group's utility lies in its acid-labile nature. Deprotection is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by a heterolytic cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine, carbon dioxide, and isobutylene (formed from the tert-butyl cation).[6][7] The stability of the tertiary carbocation is the primary thermodynamic driving force for this cleavage.[8]

Stability Under Acidic Conditions: The Controlled Release

The removal of the Boc group is most commonly achieved with strong acids. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the reagents of choice for this transformation.[2][9]

Strong Acidic Conditions (TFA, HCl)

-

Mechanism: As described above, strong acids efficiently promote the cleavage of the Boc group via a carbocationic mechanism.

-

Practical Considerations:

-

A solution of 20-50% TFA in a non-protic solvent like dichloromethane (DCM) is a standard and highly effective method for Boc deprotection.[1][10]

-

4M HCl in an organic solvent such as 1,4-dioxane or ethyl acetate is another common and effective protocol.[10]

-

The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature.[2]

-

Scavengers: The liberated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, or electron-rich aromatic rings. The addition of scavengers like triisopropylsilane (TIS) or thioanisole is often recommended to trap the tert-butyl cation and prevent side reactions.[9]

-

Mild Acidic and Lewis Acid Conditions

While strong acids are the norm, certain substrates may be sensitive to these harsh conditions. In such cases, milder acidic or Lewis acidic conditions can be employed for Boc removal.

-

Reagents: A variety of Lewis acids, including ZnBr₂, TMSI, TiCl₄, SnCl₄, and AlCl₃, have been reported to cleave the Boc group.[11][12]

-

Selectivity: The choice of a milder acid can sometimes allow for the selective deprotection of a Boc group in the presence of other, more acid-labile protecting groups. However, this often requires careful optimization of reaction conditions.

The inherent ring strain of the cyclobutane moiety does not appear to significantly alter the fundamental acid-lability of the Boc group under standard deprotection protocols. The mechanism is primarily dictated by the stability of the resulting tert-butyl cation, a factor independent of the amine's cycloalkyl substituent.

Stability Under Basic and Nucleophilic Conditions: The Pillar of Orthogonality

A defining feature of the Boc group is its exceptional stability under basic and nucleophilic conditions.[3][13] This robustness is what makes it an ideal orthogonal partner to base-labile protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group in complex synthetic strategies.[5][14]

-

Common Basic Reagents: Boc-protected aminocyclobutanes are stable to common inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and organic bases like triethylamine (NEt₃) and diisopropylethylamine (DIPEA).

-

Nucleophiles: They are also resistant to a wide array of nucleophiles, including amines, alkoxides, and organometallic reagents.

-

Causality: The stability to basic hydrolysis can be attributed to a combination of steric hindrance from the bulky tert-butyl group, which impedes nucleophilic attack at the carbonyl carbon, and the electronic nature of the carbamate, which is less electrophilic than an ester.[8] While harsh basic conditions (e.g., strong bases at elevated temperatures) can force cleavage, this is not a synthetically useful or common method.[13]

This stability allows for a wide range of chemical transformations, such as ester saponification, amide bond formation, and various nucleophilic substitutions, to be performed on other parts of a molecule containing a Boc-protected aminocyclobutane without premature deprotection.

Stability Under Reductive and Oxidative Conditions

Reductive Conditions

The Boc group is generally stable to catalytic hydrogenation conditions that are commonly used to remove other protecting groups like the benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.[4]

-

Catalytic Hydrogenation: Conditions such as H₂ gas with a palladium on carbon (Pd/C) catalyst do not typically cleave the Boc group.[15] This allows for the selective debenzylation in the presence of a Boc-protected amine, a crucial step in many synthetic sequences.

Oxidative Conditions

The stability of the Boc group under oxidative conditions is generally good, though it can be substrate and reagent dependent.

-

Common Oxidants: The carbamate functionality is resistant to many common oxidizing agents. For instance, in the aerobic oxidation of a Boc-protected valinol using a Cu/TEMPO catalyst system, the Boc group remained intact.[16] This suggests compatibility with certain modern, mild oxidation protocols.

-

Potential Liabilities: It is important to consider the entire molecule. While the Boc group itself may be stable, other functional groups or even the cyclobutane ring could be susceptible to oxidation depending on the reagents and conditions employed.

Thermal Stability: A Catalyst-Free Alternative

In certain instances, the Boc group can be removed thermally, without the need for acidic or basic reagents.

-

Conditions: This typically requires high temperatures, often in the range of 150°C or higher.[17] The reaction proceeds via a fragmentation mechanism, yielding the free amine, carbon dioxide, and isobutylene.[17]

-

Solvent Effects: Water at elevated temperatures has been shown to mediate this deprotection.[11][18]

-

Selectivity in Flow Chemistry: Continuous flow reactors at high temperatures have been used to achieve selective thermal deprotection. For example, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by carefully controlling the temperature.[19]

-

Limitations: The high temperatures required can lead to side reactions, such as elimination or racemization, in sensitive substrates.[17]

Data Summary: Stability of Boc-Protected Aminocyclobutanes

| Condition Category | Reagents/Conditions | Stability of Boc Group | Key Considerations & Causality |

| Strong Acid | TFA in DCM, HCl in dioxane | Labile | Rapid cleavage via formation of a stable tert-butyl cation.[6][7] |

| Mild/Lewis Acid | ZnBr₂, TMSI, AlCl₃ | Potentially Labile | Can be used for deprotection, sometimes with enhanced selectivity.[11][12] |

| Strong Base | NaOH, KOH | Stable | Steric hindrance and electronic deactivation of the carbonyl group prevent nucleophilic attack.[8] |

| Mild Base | NEt₃, DIPEA, K₂CO₃ | Stable | Robust under standard basic reaction conditions.[13] |

| Nucleophiles | Amines, Alkoxides, Organometallics | Stable | Generally unreactive towards common nucleophiles.[3] |

| Catalytic Hydrogenation | H₂/Pd-C | Stable | Allows for orthogonal deprotection of groups like Cbz.[4] |

| Oxidation | Cu/TEMPO | Stable | The carbamate is generally resistant to many oxidizing agents.[16] |

| Thermal | High Temperatures (>150°C) | Labile | Catalyst-free deprotection via fragmentation. Can be selective but may cause side reactions.[17][19] |

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the complete removal of a Boc protecting group from an aminocyclobutane derivative.

Reagents:

-

N-Boc-protected aminocyclobutane

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS, optional scavenger)

Procedure:

-

Dissolve the N-Boc-protected aminocyclobutane (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M).

-

If the substrate contains nucleophilic groups prone to alkylation, add TIS (1.1 eq).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (10-20 eq, typically a 20-50% v/v solution in DCM) to the stirred solution. Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting aminocyclobutane TFA salt can often be used directly in the next step or neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Assessing the Stability of a Boc-Protected Aminocyclobutane under Basic Conditions

This protocol provides a method to evaluate the stability of a Boc-protected aminocyclobutane to a common basic condition (saponification of a methyl ester).

Reagents:

-

A model substrate, e.g., methyl 3-(N-Boc-amino)cyclobutane-1-carboxylate

-

Methanol (MeOH)

-

1 M Sodium Hydroxide (NaOH) solution

-

Internal standard (e.g., dodecane)

Procedure:

-

Prepare a stock solution of the Boc-protected aminocyclobutane ester and an internal standard in methanol.

-

In a reaction vial, combine the stock solution with 1 M NaOH (e.g., 2 equivalents relative to the ester).

-

Stir the reaction mixture at room temperature.

-